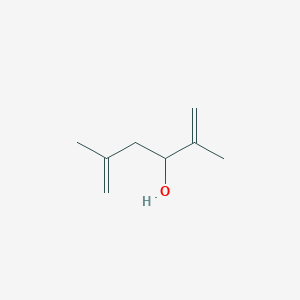
Tetrakis-(2-hydroxyethyl)silane
Vue d'ensemble
Description
Tetrakis-(2-hydroxyethyl)silane: is a silicon-based compound with the chemical formula C8H20O8Si tetrakis(2-hydroxyethoxy)silane . This compound is a silicate ester and is characterized by its four hydroxyethyl groups attached to a central silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis-(2-hydroxyethyl)silane can be synthesized through the reaction of silicon tetrachloride with ethylene glycol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
SiCl4+4HOCH2CH2OH→Si(OCH2CH2OH)4+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using silicon tetrachloride and ethylene glycol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional purification steps, such as distillation or recrystallization, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis-(2-hydroxyethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silicic acid and ethylene glycol.
Condensation: It can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Esterification: The hydroxyethyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Esterification: Carboxylic acids and acid catalysts, such as sulfuric acid.
Major Products:
Hydrolysis: Silicic acid and ethylene glycol.
Condensation: Polymeric siloxanes.
Esterification: Ethylene glycol esters.
Applications De Recherche Scientifique
Chemistry: Tetrakis-(2-hydroxyethyl)silane is used as a precursor in the synthesis of mesoporous silica films. These films have applications in catalysis, adsorption, and chromatography due to their high surface area and porosity .
Biology and Medicine: The compound is explored for its potential in biomimetic sol-gel chemistry to create hybrid materials for biocatalysts and biosensors .
Industry: In the conservation of historical building stones, this compound is used as a consolidant due to its high water solubility and compatibility with natural polysaccharides .
Mécanisme D'action
The mechanism of action of tetrakis-(2-hydroxyethyl)silane involves its ability to form siloxane bonds through condensation reactions. These bonds are crucial in the formation of polymeric structures and hybrid materials. The hydroxyethyl groups provide sites for further chemical modifications, making it a versatile compound in various applications.
Comparaison Avec Des Composés Similaires
Tetraethoxysilane: Another silicon-based compound used in similar applications but less water-soluble.
Tris-(2-hydroxyethyl)methyl silane: Similar in structure but with one less hydroxyethyl group, leading to different reactivity and solubility properties.
Uniqueness: Tetrakis-(2-hydroxyethyl)silane is unique due to its high water solubility and stability, making it suitable for applications where other silicon-based compounds may not be effective. Its ability to form stable hybrid materials with natural polysaccharides further distinguishes it from similar compounds .
Propriétés
IUPAC Name |
2-[tris(2-hydroxyethyl)silyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFRPUMDYPOXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCO)(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172332 | |
| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-76-2 | |
| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)


![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)


![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-](/img/structure/B94681.png)

